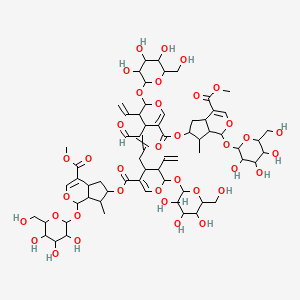

Dipsanoside A

描述

属性

IUPAC Name |

methyl 6-[3-ethenyl-4-[3-[3-ethenyl-5-[[4-methoxycarbonyl-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxycarbonyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]-4-oxobut-2-enyl]-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carbonyl]oxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H90O37/c1-7-25-27(30(18-90-59(25)100-63-51(80)47(76)43(72)36(14-68)96-63)57(86)94-34-11-28-31(55(84)88-5)19-92-61(40(28)22(34)3)102-65-53(82)49(78)45(74)38(16-70)98-65)10-9-24(13-67)42-26(8-2)60(101-64-52(81)48(77)44(73)37(15-69)97-64)91-21-33(42)58(87)95-35-12-29-32(56(85)89-6)20-93-62(41(29)23(35)4)103-66-54(83)50(79)46(75)39(17-71)99-66/h7-9,13,18-23,25-29,34-54,59-66,68-83H,1-2,10-12,14-17H2,3-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFCDHIJCNLFPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC2C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)OC(=O)C4=COC(C(C4CC=C(C=O)C5C(C(OC=C5C(=O)OC6CC7C(C6C)C(OC=C7C(=O)OC)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C=C)C=C)OC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H90O37 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1475.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dipsacus asper as a Source of Iridoid Glycosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsacus asper, a perennial herb belonging to the Dipsacaceae family, has a long history of use in traditional Chinese medicine for treating a variety of ailments, including bone fractures, rheumatoid arthritis, and neurodegenerative diseases.[1][2] Modern phytochemical research has identified iridoid glycosides as one of the major classes of bioactive compounds in the roots of Dipsacus asper. These monoterpenoid-derived natural products have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and osteoprotective effects.[1][3] This technical guide provides a comprehensive overview of Dipsacus asper as a source of iridoid glycosides, focusing on their quantitative analysis, extraction and isolation protocols, and the signaling pathways through which they exert their therapeutic effects.

Phytochemical Profile: Iridoid Glycosides in Dipsacus asper

The roots of Dipsacus asper are a rich source of a variety of iridoid glycosides. Among the most well-characterized are loganin, sweroside, cantleyoside, and loganic acid.[2][4] In addition to these, a number of other iridoid derivatives and dimers, such as dipsanosides, have also been isolated and identified.[2][5] The chemical structures of these compounds form the basis of their biological activities.

Quantitative Analysis of Iridoid Glycosides

The concentration of iridoid glycosides in Dipsacus asper can vary depending on factors such as the geographical origin, harvest time, and processing methods. Several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), have been developed for the accurate quantification of these compounds.

Data Presentation: Content of Iridoid Glycosides and Other Major Compounds

The following tables summarize the quantitative data of major iridoid glycosides and other bioactive compounds found in the roots of Dipsacus asper, as reported in various studies. This data is crucial for the standardization and quality control of Dipsacus asper extracts and derived products.

Table 1: Quantitative Analysis of Iridoid Glycosides and Phenolic Acids in Radix Dipsaci by UHPLC-PDA

| Compound | Mean Content (mg/g) | Content Range (mg/g) |

| Loganic acid | 13.93 | 6.31 - 22.47 |

| Chlorogenic acid | 2.17 | 0.44 - 4.13 |

| Caffeic acid | 0.11 | 0.03 - 0.22 |

| Sweroside | 1.15 | 0.41 - 2.12 |

| Loganin | 2.43 | 1.09 - 4.18 |

| Cantleyoside | - | - |

| Isochlorogenic acid A | 0.49 | 0.11 - 1.03 |

| Isochlorogenic acid B | 0.11 | 0.03 - 0.26 |

| Isochlorogenic acid C | 0.43 | 0.10 - 0.89 |

Data compiled from a study analyzing 20 batches of Radix Dipsaci.

Table 2: Quantitative Analysis of Ten Bioactive Compounds in Raw and Processed Radix Dipsaci by HPLC-DAD

| Compound | Mean Content in Raw RD (mg/g) | Mean Content in Processed RD (mg/g) |

| Loganic acid | 8.35 | 7.98 |

| Chlorogenic acid | 1.95 | 1.83 |

| Caffeic acid | 0.09 | 0.08 |

| Loganin | 3.52 | 3.21 |

| Dipsanoside A | 1.23 | 1.15 |

| Dipsanoside B | 2.54 | 2.38 |

| Isochlorogenic acid A | 0.42 | 0.39 |

| Isochlorogenic acid B | 0.10 | 0.09 |

| Isochlorogenic acid C | 0.38 | 0.35 |

| Asperosaponin VI | 15.87 | 14.92 |

RD: Radix Dipsaci

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the consistent extraction, isolation, and analysis of iridoid glycosides from Dipsacus asper.

Extraction of Iridoid Glycosides

A common method for the extraction of iridoid glycosides from the dried and powdered roots of Dipsacus asper involves the use of polar solvents.

Protocol 1: Ethanolic Extraction

-

Plant Material Preparation: The roots of Dipsacus asper are air-dried and pulverized to a coarse powder.

-

Extraction: The powdered material is extracted with 70% ethanol under reflux for a specified period (e.g., 2 hours), and the process is repeated multiple times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

Protocol 2: Methanolic Extraction

-

Plant Material Preparation: Air-dried and powdered roots of Dipsacus asper are used.

-

Extraction: The powder is refluxed with 70% methanol.[5]

-

Solvent Removal and Fractionation: The methanol is removed in vacuo, and the residue is suspended in water. The aqueous suspension can then be subjected to further fractionation.[5]

Isolation of Iridoid Glycosides

The isolation of individual iridoid glycosides from the crude extract is typically achieved through a combination of chromatographic techniques.

Protocol 3: Isolation of Loganic Acid Ethyl Ester, Loganin, and Cantleyoside

-

Initial Fractionation: The 70% methanol extract is prepared as described in Protocol 2. The water-soluble fraction is subjected to column chromatography on a macroporous resin (e.g., HPD-722).[5]

-

Further Chromatographic Separation: The fractions enriched with iridoid glycosides are further purified using open column chromatography on silica gel or ODS (octadecylsilane) as the stationary phase, with gradient elution using appropriate solvent systems (e.g., chloroform-methanol or methanol-water).[5]

-

Final Purification: Final purification to obtain pure compounds is often achieved using preparative HPLC.

Quantitative Analysis by HPLC

Protocol 4: HPLC-DAD Analysis

-

Sample Preparation: An accurately weighed amount of powdered Dipsacus asper root is extracted with a suitable solvent (e.g., 50% methanol) using ultrasonication. The extract is then filtered through a 0.45 µm membrane filter.

-

Standard Preparation: Standard solutions of the target iridoid glycosides (e.g., loganin, loganic acid) are prepared in methanol at various concentrations to establish a calibration curve.

-

Chromatographic Conditions:

-

Column: A C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.

-

Mobile Phase: A gradient elution with acetonitrile and water (often containing a small amount of acid like formic acid to improve peak shape) is employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: Detection is performed using a Diode Array Detector (DAD) at a specific wavelength (e.g., 212 nm).

-

Signaling Pathways Modulated by Dipsacus asper Iridoid Glycosides

The therapeutic effects of iridoid glycosides from Dipsacus asper are attributed to their ability to modulate various intracellular signaling pathways.

Anti-inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

Iridoid glycosides have been shown to exert potent anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines like TNF-α and IL-6.

Caption: Inhibition of NF-κB and MAPK pathways by Dipsacus asper iridoids.

Osteoprotective Effects: Modulation of the WNT/β-catenin Pathway

The WNT/β-catenin signaling pathway plays a crucial role in bone formation and homeostasis. Extracts from Dipsacus asper have been shown to modulate this pathway, promoting osteogenic differentiation and potentially contributing to its traditional use in treating bone fractures.

Caption: Modulation of the WNT/β-catenin signaling pathway.

Neuroprotective Effects: Potential Involvement of the CREB-BDNF Pathway

While the precise mechanisms are still under investigation, the neuroprotective effects of iridoid glycosides are thought to involve the activation of the Cyclic AMP Response Element-Binding Protein (CREB) and the subsequent upregulation of Brain-Derived Neurotrophic Factor (BDNF). This pathway is critical for neuronal survival, growth, and synaptic plasticity.

Caption: Potential neuroprotective mechanism via the CREB-BDNF pathway.

Conclusion

Dipsacus asper stands out as a valuable natural source of a diverse array of iridoid glycosides with significant therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of these compounds. The elucidation of their mechanisms of action, particularly their influence on key signaling pathways, opens up new avenues for the development of novel therapeutics for inflammatory, bone-related, and neurodegenerative disorders. Further research is warranted to fully understand the structure-activity relationships of these iridoid glycosides and to optimize their extraction and purification for clinical applications.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Roots and Leaf Extracts of Dipsacus fullonum L. and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. On the chemical constituents of Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

Dipsanoside A: A Technical Overview of Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, has emerged as a molecule of interest within the scientific community.[1] Traditional use of Dipsacus species in treating inflammatory conditions, bone fractures, and other ailments has prompted closer investigation into its constituent compounds.[2][3][4] This technical guide provides a comprehensive overview of the currently known biological activities of this compound, with a focus on its anti-inflammatory properties. While preliminary evidence suggests potential antibacterial and neuroprotective roles, this document will primarily detail the established anti-inflammatory effects and provide hypothetical frameworks for other activities based on the biological actions of structurally related compounds and extracts from Dipsacus asper.

Anti-inflammatory Activity

The most well-documented biological activity of this compound is its ability to modulate inflammatory responses. In vitro studies have demonstrated its efficacy in inhibiting key inflammatory mediators.

Quantitative Data

The inhibitory effect of this compound on nitric oxide (NO) production, a key mediator in the inflammatory cascade, has been quantified.

| Biological Activity | Assay System | Parameter | Value | Reference |

| Inhibition of Nitric Oxide (NO) Production | Lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophage cells | IC50 | 45.1 µg/mL | [5] |

Experimental Protocol: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This protocol outlines the methodology used to determine the inhibitory effect of this compound on nitric oxide production in LPS-stimulated murine macrophages.

-

Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation period, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response. Control groups include cells treated with vehicle only, LPS only, and a positive control inhibitor.

-

Incubation: The plates are incubated for 24 hours.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: After a 10-minute incubation at room temperature in the dark, the absorbance at 540 nm is measured using a microplate reader.

-

Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined from the dose-response curve.

Signaling Pathways in Anti-inflammatory Action (Hypothesized)

While the precise molecular targets of this compound are yet to be fully elucidated, its inhibitory effect on NO production suggests a potential modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are key regulators of inflammatory gene expression, including inducible nitric oxide synthase (iNOS).

Antibacterial Activity (Hypothesized)

Extracts of Dipsacus asper and related compounds have demonstrated antibacterial properties. It is hypothesized that dipsanosides may contribute to this activity by targeting essential bacterial enzymes.

Potential Targets and Experimental Protocols

1. DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial agents.

-

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

-

Reaction Mixture: A reaction mixture is prepared containing E. coli DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and reaction buffer (e.g., 35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.75 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA, pH 7.5).

-

Inhibitor Addition: this compound at various concentrations is added to the reaction mixture. A known DNA gyrase inhibitor (e.g., novobiocin) serves as a positive control.

-

Incubation: The reaction is incubated at 37°C for 1 hour to allow for DNA supercoiling.

-

Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and EDTA).

-

Agarose Gel Electrophoresis: The DNA samples are analyzed by 1% agarose gel electrophoresis. The supercoiled DNA migrates faster than the relaxed DNA.

-

Visualization and Quantification: The gel is stained with ethidium bromide and visualized under UV light. The intensity of the supercoiled and relaxed DNA bands is quantified to determine the percentage of inhibition. The IC50 value is calculated from the dose-response curve.

-

2. Tyrosyl-tRNA Synthetase Inhibition

Tyrosyl-tRNA synthetase is crucial for protein synthesis in bacteria, and its inhibition leads to bacterial cell death.

-

Experimental Protocol: Tyrosyl-tRNA Synthetase Inhibition Assay

-

Enzyme and Substrates: The assay is performed with purified bacterial tyrosyl-tRNA synthetase, L-tyrosine, ATP, and the corresponding tRNA.

-

Reaction Mixture: A reaction mixture is prepared containing the enzyme, substrates, and a suitable buffer.

-

Inhibitor Addition: this compound at various concentrations is added to the mixture. A known inhibitor of tyrosyl-tRNA synthetase can be used as a positive control.

-

Incubation: The reaction is incubated at 37°C to allow for the aminoacylation of tRNA.

-

Detection of Activity: The enzyme activity can be measured by various methods, such as quantifying the amount of radiolabeled tyrosine incorporated into tRNA or by monitoring the production of pyrophosphate.

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

-

Neuroprotective Activity (Hypothesized)

Several compounds isolated from Dipsacus asper have shown neuroprotective effects in various in vitro models.[6] While this compound has not been specifically evaluated for this activity, its structural similarity to other bioactive iridoid glycosides suggests it may possess neuroprotective potential.

Potential Experimental Models and Protocols

1. Protection against Oxidative Stress-Induced Neuronal Cell Death

Oxidative stress is a major contributor to neurodegenerative diseases. The neuroprotective potential of this compound can be assessed by its ability to protect neuronal cells from oxidative damage.

-

Experimental Protocol: H₂O₂-Induced Cytotoxicity in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with FBS and antibiotics.

-

Cell Seeding and Differentiation: Cells are seeded in 96-well plates and may be differentiated into a more mature neuronal phenotype using agents like retinoic acid.

-

Pre-treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Cells are then exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress and cell death.

-

Cell Viability Assay (MTT Assay): After the H₂O₂ treatment, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm.

-

Data Analysis: The percentage of viable cells is calculated relative to the control group, and the protective effect of this compound is determined.

-

2. Inhibition of Neuroinflammation

Neuroinflammation, mediated by activated microglia, is another key factor in neurodegeneration. The anti-inflammatory properties of this compound could be relevant in a neuroinflammatory context.

-

Experimental Protocol: Inhibition of Pro-inflammatory Mediators in BV-2 Microglial Cells

-

Cell Culture: BV-2 murine microglial cells are cultured in DMEM with 10% FBS.

-

Treatment: Cells are treated with this compound and stimulated with LPS.

-

Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and other inflammatory markers in the culture supernatant are measured using ELISA or other immunoassays.

-

Data Analysis: The inhibitory effect of this compound on the production of these mediators is quantified.

-

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory activity, specifically the inhibition of nitric oxide production in macrophages. While its potential antibacterial and neuroprotective effects are yet to be directly substantiated with quantitative data and detailed mechanistic studies, the known activities of related compounds from Dipsacus asper provide a strong rationale for further investigation. The experimental protocols and hypothesized signaling pathways presented in this guide offer a framework for future research aimed at fully characterizing the therapeutic potential of this compound. Further studies are warranted to explore its precise molecular targets and to evaluate its efficacy and safety in in vivo models.

References

- 1. Two novel tetrairidoid glucosides from Dipsacus asper - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Traditional uses, processing methods, phytochemistry, pharmacology and quality control of Dipsacus asper Wall. ex C.B. Clarke: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A New Iridoid Glycoside from the Roots of Dipsacus asper - PMC [pmc.ncbi.nlm.nih.gov]

Dipsanoside A: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, has emerged as a compound of interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro mechanism of action, with a focus on its anti-inflammatory effects. While research on this specific compound is still in its early stages, this document synthesizes the available data and provides a framework for further investigation.

Core Mechanism of Action: Anti-inflammatory Activity

The primary in vitro biological activity reported for this compound is its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. Overproduction of NO is a hallmark of inflammation and is implicated in the pathophysiology of various inflammatory diseases. By inhibiting NO synthesis, this compound demonstrates potential as an anti-inflammatory agent.

Signaling Pathway of Nitric Oxide Production and Inhibition

The following diagram illustrates the signaling pathway leading to the production of nitric oxide in macrophages upon stimulation with LPS and the putative point of inhibition by this compound.

Quantitative Data on In Vitro Anti-inflammatory Activity

While this compound has been reported to inhibit nitric oxide production in RAW 264.7 cells, specific quantitative data such as the half-maximal inhibitory concentration (IC50) are not yet available in the published scientific literature. However, to provide context, the following table summarizes the reported IC50 values for other bioactive compounds isolated from Dipsacus asper in the same in vitro assay.

| Compound | Bioactivity | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | Inhibition of Nitric Oxide Production | RAW 264.7 | Griess Assay | Data not available | [1] |

| Akebia saponin D | Inhibition of Nitric Oxide Production | RAW 264.7 | Griess Assay | 12.7 | [1] |

| Dipasperoside A | Inhibition of Nitric Oxide Production | RAW 264.7 | Griess Assay | 15.2 | [1] |

Note: The absence of quantitative data for this compound highlights an area for future research to determine its potency and compare it with other related compounds.

Experimental Protocols

The following provides a detailed, generalized methodology for the in vitro assessment of the anti-inflammatory effects of a test compound like this compound by measuring nitric oxide production in LPS-stimulated macrophages. This protocol is based on standard laboratory practices.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

1. Cell Culture and Maintenance:

-

RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Workflow:

3. Griess Assay for Nitrite Determination:

-

The concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured as an indicator of NO production.

-

50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light.

-

50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is then added, and the mixture is incubated for another 10 minutes at room temperature.

-

The absorbance is measured at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

4. Cell Viability Assay (e.g., MTT Assay):

-

To ensure that the observed reduction in NO production is not due to cytotoxicity of the compound, a cell viability assay is performed concurrently.

-

After removing the supernatant for the Griess assay, MTT solution (5 mg/mL in PBS) is added to the cells and incubated for 4 hours.

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at 570 nm.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion and Future Directions

The available evidence suggests that this compound possesses in vitro anti-inflammatory properties, primarily through the inhibition of nitric oxide production in macrophages. However, to fully elucidate its mechanism of action and therapeutic potential, further research is required. Key areas for future investigation include:

-

Quantitative analysis: Determining the IC50 value of this compound for NO inhibition to understand its potency.

-

Mechanism of iNOS inhibition: Investigating whether this compound directly inhibits the enzymatic activity of inducible nitric oxide synthase (iNOS) or suppresses its expression at the protein or mRNA level.

-

Upstream signaling targets: Exploring the effects of this compound on upstream signaling molecules in the NF-κB pathway (e.g., IκBα phosphorylation, p65 nuclear translocation).

-

Broader anti-inflammatory profile: Assessing the impact of this compound on the production of other pro-inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and prostaglandins.

-

In vitro safety profile: Comprehensive cytotoxicity studies in various cell lines to establish a therapeutic window.

A deeper understanding of these aspects will be crucial for the advancement of this compound as a potential candidate for the development of novel anti-inflammatory therapies.

References

Pharmacological Properties of Dipsanoside A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, has been a subject of preliminary investigation within the broader context of the ethnopharmacological use of its source plant. Dipsacus asper has a long history in traditional medicine for treating conditions such as bone fractures and rheumatic arthritis. This technical guide provides a comprehensive overview of the current, albeit limited, scientific knowledge regarding the pharmacological properties of this compound. It includes available data on its biological activities, contextual information derived from related compounds and extracts of Dipsacus asper, and detailed hypothetical experimental protocols and potential signaling pathways to guide future research.

Introduction

This compound is a complex tetrairidoid glucoside, a class of compounds known for a wide range of biological activities. It was first isolated from Dipsacus asper, a plant extensively used in traditional Chinese medicine for its purported anti-inflammatory and bone-healing properties. While research on the extracts of Dipsacus asper has shown various pharmacological effects, including neuroprotective, cardioprotective, and anti-osteoporotic activities, specific studies on this compound are sparse. This guide aims to consolidate the existing information and provide a framework for future in-depth investigation into the therapeutic potential of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C60H84O34 | [1] |

| Molecular Weight | 1341.29 g/mol | [1] |

| Class | Tetrairidoid Glucoside | [1] |

| Source | Dipsacus asper | [1] |

Known Pharmacological Activities (Limited Data)

Direct pharmacological studies on purified this compound are very limited. The available data primarily consists of initial screenings for cytotoxic and anti-inflammatory effects.

Cytotoxicity

A study investigating novel compounds from Dipsacus asper evaluated the cytotoxic effects of this compound. The findings indicated that this compound did not exhibit obvious cytotoxic activity.

| Cell Line(s) | Assay | Results | Reference |

| Not specified in abstract | Cytotoxicity Assay | No obvious activity | [1] |

Anti-inflammatory Activity

In a study evaluating the anti-inflammatory properties of various compounds isolated from Dipsacus asper by measuring the inhibition of nitric oxide (NO) production in LPS-activated RAW264.7 macrophage cells, this compound was not among the compounds reported to have significant inhibitory activity.

| Assay | Cell Line | Results | Reference |

| Nitric Oxide (NO) Production Inhibition | RAW264.7 Macrophages | Not reported as active | [2] |

Pharmacological Context: Dipsacus asper and Iridoid Glycosides

Given the limited direct data on this compound, its potential pharmacological properties can be inferred from studies on the extracts of Dipsacus asper and the known activities of other iridoid glycosides.

Activities of Dipsacus asper Extracts

Extracts from Dipsacus asper have been reported to possess a range of biological activities, suggesting potential areas of investigation for its constituents, including this compound.

| Activity | Experimental Model | Key Findings | Reference |

| Anti-osteoporotic | Ovariectomized rats | Increased bone mineral density | [3] |

| Neuroprotective | Aluminum-exposed rats | Reduced cognitive deficits | |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Suppressed iNOS and COX-2 expression | |

| Cardioprotective | Isoproterenol-induced myocardial ischemia in rats | Reduced myocardial damage | [3] |

General Activities of Iridoid Glycosides

Iridoid glycosides as a class are known to exhibit various pharmacological effects, which may be relevant to this compound.

| Activity | General Mechanism of Action | Reference |

| Anti-inflammatory | Inhibition of NF-κB and MAPK signaling pathways | [4] |

| Neuroprotective | Attenuation of oxidative stress and apoptosis | |

| Hepatoprotective | Reduction of liver enzyme levels and oxidative damage | |

| Antitumor | Induction of apoptosis and cell cycle arrest | [4] |

Proposed Experimental Protocols for Future Research

To elucidate the pharmacological profile of this compound, the following detailed experimental protocols are proposed.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

MTT assay kit for cell viability

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM at 37°C in a humidified 5% CO2 atmosphere.

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (DMSO) and a negative control group (no LPS) should be included.

-

Nitric Oxide Measurement: After 24 hours, collect 100 µL of the cell culture supernatant and mix with an equal volume of Griess Reagent. Measure the absorbance at 540 nm.

-

Cytokine Measurement: Use the remaining supernatant to measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.

-

Cell Viability: Assess the viability of the remaining cells using the MTT assay to ensure that the observed effects are not due to cytotoxicity.

In Vitro Neuroprotection Assay

Objective: To evaluate the protective effect of this compound against glutamate-induced excitotoxicity in a neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

This compound (dissolved in DMSO)

-

Glutamate

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT assay kit for cell viability

-

LDH cytotoxicity assay kit

-

Fluorescent probes for reactive oxygen species (ROS) (e.g., DCFH-DA)

Procedure:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12. For differentiation, treat cells with retinoic acid (10 µM) for 5-7 days.

-

Cell Seeding: Seed differentiated cells in 96-well plates at a density of 1 x 105 cells/well.

-

Pre-treatment: Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 24 hours.

-

Induction of Excitotoxicity: Expose the cells to a toxic concentration of glutamate (e.g., 5 mM) for 24 hours.

-

Cell Viability and Cytotoxicity Assessment: Measure cell viability using the MTT assay and cytotoxicity by quantifying LDH release into the culture medium.

-

ROS Measurement: In a parallel experiment, load the cells with DCFH-DA and measure the fluorescence intensity to quantify intracellular ROS levels.

Potential Signaling Pathways

Based on the known mechanisms of action of other iridoid glycosides and extracts from Dipsacus asper, the following signaling pathways are proposed as potential targets for this compound.

Anti-inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of this compound.

Neuroprotective Signaling Pathway

Caption: Potential neuroprotective mechanism of this compound.

Conclusion and Future Directions

The current body of scientific literature on the pharmacological properties of this compound is in its infancy. Preliminary studies suggest a lack of significant cytotoxicity. However, the well-documented therapeutic effects of its source plant, Dipsacus asper, and the known bioactivities of the iridoid glycoside class of compounds, indicate that this compound warrants further investigation. Future research should focus on systematic in vitro and in vivo studies to explore its anti-inflammatory, neuroprotective, anti-osteoporotic, and other potential pharmacological effects. Elucidation of its mechanisms of action, including its interaction with key signaling pathways, will be crucial in determining its potential as a novel therapeutic agent. The experimental protocols and hypothetical pathways presented in this guide offer a foundational framework for such future research endeavors.

References

- 1. Hypoglycemic, hypolipidemic and antioxidant effects of iridoid glycosides extracted from Corni fructus: possible involvement of the PI3K–Akt/PKB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. mdpi.com [mdpi.com]

- 4. Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis: Do They Have an Inhibitory Effect on Cancer Progression? - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Tetrairidoid and Tetranortriterpenoid Glucosides: Isolation, Characterization, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrairidoid and tetranortriterpenoid glucosides, focusing on their isolation, structural elucidation, and significant biological activities. This document synthesizes key findings from the scientific literature, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and biological pathways to facilitate further research and development in this area.

Introduction

Iridoid glycosides are a large and diverse group of monoterpenoids characterized by a cyclopentane[c]pyran ring system. A rare subclass of these compounds, the tetrairidoid glucosides , are formed by the dimerization of two iridoid units. These complex molecules, alongside the structurally related tetranortriterpenoid glucosides , have garnered significant interest due to their wide range of pharmacological activities. This guide will delve into the technical aspects of working with these compounds, providing a foundation for their potential therapeutic applications.

Quantitative Data on Iridoid and Tetranortriterpenoid Glucosides

The following tables summarize quantitative data from various studies, including extraction yields, purification outcomes, and biological activity metrics.

Table 1: Extraction and Purification Yields of Iridoid Glucosides

| Plant Source | Compound(s) | Extraction Method | Purification Method | Yield | Purity (%) | Reference |

| Fructus Corni | Sweroside, Morroniside, Loganin | 75% Ethanol Reflux | High-Speed Countercurrent Chromatography (HSCCC) | 7.9 mg, 13.1 mg, 10.2 mg (from 100 mg crude extract) | 92.3, 96.3, 94.2 | [1][2] |

| Lamiophlomis rotata | Shanzhiside methyl ester, Phloyoside II, Chlorotuberside, Penstemonoside | 65% Ethanol Reflux | HSCCC | 37 mg, 29 mg, 27 mg, 21 mg (from 150 mg crude extract) | 99.2, 98.5, 97.3, 99.3 | |

| Eucommia ulmoides (Seed Meal) | Geniposidic acid, Scyphiphin D, Ulmoidoside A, Ulmoidoside C, Ulmoidoside B, Ulmoidoside D | Optimized Ultrasonic-Assisted Extraction | UPLC-PDA | 24.45–31.85 mg/g (Ulmoidoside A) | Not specified | [3] |

Table 2: Biological Activity of Iridoid and Tetranortriterpenoid Glucosides

| Compound | Biological Activity | Assay System | IC50 / Effective Concentration | Reference |

| Heritiera B (Triterpenoid glucoside) | Anti-inflammatory (NO inhibition) | LPS-stimulated RAW 264.7 cells | 10.33 µM | [4][5] |

| 6β-n-butoxy-7,8-dehydropenstemonoside | Anti-inflammatory (NF-κB inhibition) | LPS-stimulated HEK293 cells | Significant inhibition | [6] |

| 8-epi-7-deoxyloganic acid | Anti-inflammatory (ROS production) | PMA-activated PMNs | 8.9-28.4 µM | [7] |

| Boschnaloside | Anti-inflammatory (ROS production) | PMA-activated PMNs | 19.1-21.1 µM | [7] |

| Pterhookeroside (Tetrairidoid glucoside) | Anti-inflammatory (NF-κB inhibition) | Not specified | Moderate activity | |

| 6α-O-acetyl-7-deacetylnimocinol (Tetranortriterpenoid) | Insecticidal | Aedes aegypti larvae | LC50 = 21 ppm | |

| Nimocinol (Tetranortriterpenoid) | Insecticidal | Aedes aegypti larvae | LC50 = 83 ppm | |

| Gomphandra mollis Iridoids (9, 10, 15) | Anti-inflammatory | Not specified | 6.13 to 13.0 µM | [8][9] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and biological evaluation of iridoid and tetranortriterpenoid glucosides, based on established protocols from the literature.

Extraction of Iridoid Glucosides from Plant Material

Objective: To extract iridoid glycosides from a plant matrix. This protocol is based on the methods used for Fructus Corni and Lamiophlomis rotata.[1][2]

Materials:

-

Dried and powdered plant material

-

75% Ethanol

-

Reflux apparatus

-

Rotary evaporator

-

Macroporous resin (e.g., D101)

-

Glass column

-

Distilled water

-

30% Ethanol

Procedure:

-

Reflux Extraction:

-

Place 2.0 kg of powdered plant material in a round-bottom flask.

-

Add 18 L of 75% ethanol.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Repeat the extraction process three times.

-

-

Concentration:

-

Pool the ethanol extracts from the three extractions.

-

Concentrate the pooled extract at 80°C under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Macroporous Resin Column Chromatography (Initial Purification):

-

Dissolve the crude extract (e.g., 212.5 g) in 500 mL of distilled water.

-

Pack a glass column (e.g., 5 cm × 40 cm) with 600 g of macroporous resin.

-

Load the dissolved crude extract onto the column.

-

Elute with distilled water until the effluent is colorless to remove sugars and other highly polar impurities.

-

Elute the iridoid glycosides from the resin using 30% (v/v) ethanol (approximately 7-fold the column volume).

-

Collect the ethanol eluate and concentrate it under reduced pressure to yield a partially purified extract.

-

Purification by High-Speed Countercurrent Chromatography (HSCCC)

Objective: To isolate and purify individual iridoid glycosides from the partially purified extract. This protocol is adapted from the separation of iridoids from Fructus Corni.[1][2]

Materials:

-

Partially purified iridoid glycoside extract

-

HSCCC instrument

-

Two-phase solvent system: Dichloromethane–methanol–n-butanol–water–acetic acid (5:5:3:4:0.1, v/v/v/v/v)

-

Separatory funnel

-

Ultrasonic bath

-

HPLC system for purity analysis

Procedure:

-

Solvent System Preparation:

-

Mix the components of the two-phase solvent system in a separatory funnel.

-

Shake vigorously and allow the phases to separate at room temperature overnight.

-

Separate the upper and lower phases and degas them by sonication for 30 minutes before use.

-

-

Sample Preparation:

-

Dissolve 100 mg of the partially purified extract in a mixture of 5 mL of the upper phase and 5 mL of the lower phase of the solvent system.

-

-

HSCCC Operation:

-

Fill the HSCCC column entirely with the upper phase as the stationary phase.

-

Pump the lower phase into the column as the mobile phase at a specific flow rate (e.g., 2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the sample solution.

-

Continuously monitor the effluent with a UV detector (e.g., at 240 nm).

-

-

Fraction Collection and Analysis:

-

Collect fractions based on the chromatogram peaks.

-

Evaporate the solvent from each fraction under reduced pressure.

-

Analyze the purity of each isolated compound by HPLC. The mobile phase for HPLC can be a gradient of methanol and water with 0.1% phosphoric acid.

-

Anti-inflammatory Activity Assay (NF-κB Inhibition)

Objective: To evaluate the anti-inflammatory activity of isolated compounds by measuring the inhibition of the NF-κB signaling pathway. This is a generalized protocol based on luciferase reporter assays.[6]

Materials:

-

HEK293 cell line stably expressing an NF-κB-luciferase reporter construct

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Isolated iridoid glycosides

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Culture and Seeding:

-

Culture the HEK293-NF-κB-luciferase cells in appropriate medium.

-

Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the isolated iridoid glycosides for a predetermined time (e.g., 1 hour).

-

-

Stimulation:

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NF-κB activation. Include a vehicle control group (no compound) and a negative control group (no LPS stimulation).

-

-

Luciferase Assay:

-

After a suitable incubation period (e.g., 6 hours), lyse the cells.

-

Add the luciferase assay reagent to the cell lysate.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

-

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental and biological processes related to tetrairidoid and tetranortriterpenoid glucosides.

Experimental Workflow

Caption: General workflow for the isolation and characterization of iridoid glucosides.

NF-κB Signaling Pathway Inhibition

Caption: Inhibition of the NF-κB signaling pathway by iridoid glucosides.

Conclusion

This technical guide provides a foundational resource for researchers and professionals engaged in the study of tetrairidoid and tetranortriterpenoid glucosides. The presented quantitative data, detailed experimental protocols, and visual diagrams of workflows and biological pathways offer a practical framework for future investigations. The potent and varied biological activities of these compounds, particularly their anti-inflammatory effects, underscore their potential as lead compounds in drug discovery and development. Further research into the specific mechanisms of action and structure-activity relationships of these complex natural products is warranted to fully realize their therapeutic promise.

References

- 1. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative isolation and purification of iridoid glycosides from Fructus Corni by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis and Stability Study on Iridoid Glycosides from Seed Meal of Eucommia ulmoides Oliver - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Anti-Inflammatory Triterpenoid Glucosides from the Heritiera littoralis Dryand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Iridoid glucosides and a C₁₃-norisoprenoid from Lamiophlomis rotata and their effects on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The inhibitory effect of phenylpropanoid glycosides and iridoid glucosides on free radical production and beta2 integrin expression in human leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. hub.tmu.edu.tw [hub.tmu.edu.tw]

Potential Therapeutic Applications of Dipsanoside A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dipsanoside A, a tetrairidoid glucoside isolated from the roots of Dipsacus asper, presents a compelling case for further investigation into its therapeutic potential. While direct research on this compound is currently limited, the well-documented medicinal properties of Dipsacus asper extracts and the established bioactivities of structurally related iridoid glucosides provide a strong foundation for exploring its applications in several key therapeutic areas. This whitepaper synthesizes the available, albeit inferred, evidence to highlight the potential of this compound in anti-inflammatory, neuroprotective, and bone health applications. The mechanistic insights are drawn from studies on cognate molecules, offering a predictive framework for the signaling pathways that this compound may modulate. This document aims to serve as a comprehensive guide for researchers initiating studies into this promising natural compound.

Introduction

Dipsacus asper, commonly known as Xu Duan, has a long history of use in traditional Chinese medicine for strengthening bones and tendons, and for treating pain and inflammation.[1] Modern phytochemical analysis has identified a rich array of bioactive compounds within this plant, including iridoid glycosides, triterpenoid saponins, and phenolic acids.[2] Among these, this compound is a notable tetrairidoid glucoside.[3] Although specific pharmacological studies on purified this compound are scarce, the therapeutic activities of Dipsacus asper extracts and other well-characterized iridoid glucosides like Loganin and Sweroside, also found in the plant, offer significant clues to its potential.[4] This whitepaper will extrapolate from this existing data to build a scientific case for the therapeutic investigation of this compound.

Potential Therapeutic Applications

Based on the biological activities reported for Dipsacus asper extracts and related iridoid glucosides, the following therapeutic areas are proposed for this compound:

Anti-inflammatory Effects

Extracts of Dipsacus asper have demonstrated significant anti-inflammatory properties.[5] This activity is largely attributed to its iridoid glycoside constituents. Related compounds, such as Loganin and Sweroside, have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[6][7] It is therefore highly probable that this compound contributes to the overall anti-inflammatory profile of the plant extract.

Neuroprotective Properties

Neuroprotection is a well-established therapeutic effect of many iridoid glucosides. Loganin, for instance, has been shown to possess neuroprotective properties, potentially by crossing the blood-brain barrier and modulating neuroinflammation and oxidative stress.[6][8][9] Given the structural similarities, this compound may also exhibit neuroprotective effects, making it a candidate for investigation in the context of neurodegenerative diseases.

Bone Health and Osteoporosis

Traditionally, Dipsacus asper has been used to treat bone fractures and osteoporosis.[2] Scientific studies on its extracts have provided evidence for its bone-protective effects.[2] As a constituent of this plant, this compound is likely to play a role in these osteoprotective activities.

Inferred Mechanisms of Action and Signaling Pathways

While the precise molecular targets of this compound are yet to be elucidated, the mechanisms of action of related iridoid glucosides provide a predictive framework.

Modulation of Inflammatory Pathways

Iridoid glucosides like Sweroside have been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation.[7][10] This is often achieved by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. Furthermore, modulation of the MAPK and PI3K/Akt signaling pathways has also been implicated in the anti-inflammatory effects of these compounds.[7]

Neuroprotective Signaling Cascades

The neuroprotective effects of iridoid glucosides are often linked to their antioxidant properties and their ability to modulate signaling pathways involved in neuronal survival and apoptosis. The PI3K/Akt pathway is a key pro-survival pathway that is often activated by these compounds.[7] Additionally, inhibition of pro-inflammatory cytokine production in microglia and astrocytes contributes to their neuroprotective effects.[8]

Quantitative Data Summary (from related compounds)

The following tables summarize quantitative data from studies on Loganin and Sweroside, which may serve as a proxy for the potential efficacy of this compound.

Table 1: Anti-inflammatory Activity of Related Iridoid Glycosides

| Compound | Model | Concentration/Dose | Effect | Reference |

| Loganin | LPS-induced BV-2 microglia | 10, 20, 40 µM | Inhibition of NO, PGE2, TNF-α, IL-1β production | [9] |

| Sweroside | LPS-induced RAW 264.7 macrophages | 25, 50, 100 µM | Inhibition of NO, TNF-α, IL-6 production | [7] |

| Sweroside | High glucose-induced HK-2 cells | 10, 20, 40 µM | Inhibition of TNF-α, IL-1β, VCAM-1 secretion | [10] |

Table 2: Neuroprotective Activity of Related Iridoid Glycosides

| Compound | Model | Concentration/Dose | Effect | Reference |

| Loganin | Reserpine-induced depression model in mice | 12.5, 50 mg/kg | Increased 5-HT levels in PFC, hippocampus, and striatum | [9] |

| Loganin | Pentobarbital-induced sleep in mice | 5, 20, 50 mg/kg | Increased sleep onset in a dose-dependent manner | [11] |

Experimental Protocols (General Methodologies)

While specific protocols for this compound are not available, the following are general methodologies commonly used to assess the bioactivities discussed.

In Vitro Anti-inflammatory Assay (RAW 264.7 Macrophages)

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

Inflammatory Challenge: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatant is measured using the Griess reagent as an indicator of NO production.

-

Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.

-

Western Blot Analysis: Cell lysates are subjected to western blotting to determine the expression levels of key signaling proteins (e.g., p-p65, IκBα, p-ERK, p-Akt).

References

- 1. researchgate.net [researchgate.net]

- 2. Traditional uses, processing methods, phytochemistry, pharmacology and quality control of Dipsacus asper Wall. ex C.B. Clarke: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. wellgreenherb.com [wellgreenherb.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Sweroside: unveiling broad therapeutic potential—from mechanistic insights to clinical potential [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Sweroside plays a role in mitigating high glucose-induced damage in human renal tubular epithelial HK-2 cells by regulating the SIRT1/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Loganin Exerts Sedative and Hypnotic Effects via Modulation of the Serotonergic System and GABAergic Neurons [frontiersin.org]

Dipsanoside A: A Potential Therapeutic Agent from Traditional Chinese Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dipsanoside A, a tetrairidoid glucoside, is a constituent of Dipsacus asper, a plant with a rich history in traditional Chinese medicine.[1][2] For centuries, extracts of Dipsacus asper, known as "Xu Duan," have been utilized for the treatment of bone and joint disorders, including fractures and osteoporosis, as well as for strengthening liver and kidney function.[3][4][5] While the therapeutic use of the whole plant is well-documented, scientific investigation into the specific pharmacological activities and mechanisms of its individual components, such as this compound, is still in its nascent stages. This guide provides a comprehensive overview of the current state of knowledge regarding this compound and the broader chemical and pharmacological profile of Dipsacus asper, aimed at researchers and professionals in drug development.

Chemical Profile of Dipsacus asper

Dipsacus asper is a rich source of various bioactive compounds, which collectively contribute to its medicinal properties. The primary classes of chemical constituents isolated from the plant include:

-

Iridoids: Besides this compound, the plant contains a variety of other iridoid glucosides, such as Dipsanosides C-G.[1][3]

-

Triterpenoid Saponins: Asperosaponin VI (also known as Akebia Saponin D) is a major bioactive triterpenoid saponin found in Dipsacus asper.[6]

-

Phenolic Acids: Caffeic acid and vanillic acid are among the phenolic acids identified in the plant.[1]

-

Alkaloids: The presence of various alkaloids has also been reported.[4]

Pharmacological Activities of Dipsacus asper Constituents

While specific pharmacological data for this compound is limited in the available scientific literature, studies on crude extracts of Dipsacus asper and its other isolated compounds have revealed a range of biological activities, suggesting potential therapeutic applications.

Osteogenic Activity

The traditional use of Dipsacus asper for bone health is supported by modern pharmacological studies. Asperosaponin VI, a major saponin from the plant, has been shown to promote the osteogenic differentiation of rat adipose-derived stem cells.[6] This is evidenced by increased alkaline phosphatase (ALP) activity, enhanced matrix mineralization, and the upregulation of bone-related proteins such as osteocalcin (OCN) and runt-related transcription factor 2 (RUNX2).[6] These findings suggest that constituents of Dipsacus asper could be valuable in the development of therapies for bone defects and osteoporosis.

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases, including arthritis. Asperosaponin VI has demonstrated anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in adipose-derived stem cells.[6] This anti-inflammatory action may contribute to the plant's traditional use in treating inflammatory joint conditions.

Neuroprotective Effects

Emerging research indicates that constituents of Dipsacus asper may possess neuroprotective properties. While direct evidence for this compound is not yet available, the broader class of iridoids and other compounds from the plant are being investigated for their potential to protect neuronal cells from damage.

Quantitative Data on Bioactive Compounds from Dipsacus asper

Specific quantitative data for this compound, such as IC50 or EC50 values, are not currently available in the published literature. However, to provide a reference for the bioactivity of compounds from this genus, the following table summarizes data for other related compounds.

| Compound/Extract | Bioactivity | Assay | Result (IC50/EC50) | Reference |

| Asperosaponin VI | Osteogenic Differentiation | Alkaline Phosphatase (ALP) Activity | Concentration-dependent increase | [6] |

| Asperosaponin VI | Anti-inflammatory | Inhibition of TNF-α, IL-6, IL-1β release | Significant inhibition | [6] |

Note: This table is intended to be illustrative of the types of bioactivities found in Dipsacus asper constituents and does not represent data for this compound.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly available. However, a general workflow for such investigations can be outlined.

General Workflow for Isolation and Bioactivity Screening of Natural Products

Caption: A generalized workflow for the isolation and biological evaluation of natural products.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, the known biological activities of Dipsacus asper constituents suggest potential involvement of key cellular signaling cascades. The NF-κB pathway, a central regulator of inflammation and immune responses, is a likely target for the anti-inflammatory effects of compounds from this plant.

Hypothetical NF-κB Signaling Pathway Inhibition

Caption: A hypothetical model of NF-κB signaling inhibition by this compound.

Conclusion and Future Directions

This compound, as a constituent of the traditionally used medicinal plant Dipsacus asper, holds promise for further investigation as a potential therapeutic agent. The well-documented use of the plant for bone and joint health, coupled with the known anti-inflammatory and osteogenic properties of its other components, provides a strong rationale for in-depth studies on this compound.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

-

Pharmacological Screening: Conducting a broad range of in vitro and in vivo assays to determine the specific pharmacological activities of this compound, including its effects on osteoblasts, osteoclasts, and inflammatory cells.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Quantitative Analysis: Determining key pharmacological parameters such as IC50 and EC50 values to quantify its potency and efficacy.

The exploration of this compound represents a valuable opportunity to bridge traditional medicinal knowledge with modern drug discovery, potentially leading to the development of novel therapies for a variety of conditions.

References

- 1. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive insight into the anti-inflammatory properties of dapsone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant-derived neuroprotective agents in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of ginsenosides on neural progenitor cells against oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asperosaponin VI stimulates osteogenic differentiation of rat adipose-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Dipsanoside A: A Technical Overview

For researchers, scientists, and professionals in drug development, this document provides a detailed guide to the spectroscopic data of Dipsanoside A, a complex tetrairidoid glucoside isolated from Dipsacus asper. The information presented herein is crucial for the identification, characterization, and further investigation of this natural product.

This compound was first isolated and characterized by Tian et al. in 2006, as detailed in their publication in Organic Letters.[1] The structural elucidation of this intricate molecule was made possible through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). This guide summarizes the key spectroscopic data and the experimental protocols utilized in its determination.

Mass Spectrometry Data

High-resolution mass spectrometry was instrumental in determining the molecular formula of this compound. The data obtained via Electrospray Ionization (ESI) is presented below.

| Ion | Formula | Calculated m/z | Found m/z |

| [M + Na]+ | C64H88O38Na | 1495.4751 | 1495.4748 |

| [M + K]+ | C64H88O38K | 1511.4490 | 1511.4485 |

Nuclear Magnetic Resonance (NMR) Data

The structural backbone and stereochemistry of this compound were elucidated using a suite of NMR experiments. The ¹H and ¹³C NMR chemical shifts, recorded in deuterated methanol (CD₃OD), are detailed in the following tables.

¹H NMR Spectroscopic Data (500 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Unit A1 | |||

| 1 | 5.12 | d | 4.0 |

| 3 | 7.49 | s | |

| 5 | 3.29 | m | |

| 6a | 5.85 | dd | 17.5, 1.5 |

| 6b | 5.82 | dd | 10.5, 1.5 |

| 7 | 6.30 | ddd | 17.5, 10.5, 8.5 |

| 8 | 2.55 | m | |

| 9 | 2.45 | m | |

| 10 | 1.03 | d | 6.5 |

| 1' | 4.75 | d | 8.0 |

| Unit A2 | |||

| 1 | 5.20 | d | 5.5 |

| 3 | 7.38 | s | |

| 5 | 3.29 | m | |

| 6a | 5.85 | dd | 17.5, 1.5 |

| 6b | 5.82 | dd | 10.5, 1.5 |

| 7 | 6.71 | ddd | 17.5, 10.5, 8.5 |

| 8 | 2.55 | m | |

| 9 | 2.45 | m | |

| 10 | 0.95 | d | 6.5 |

| 1' | 4.72 | d | 8.0 |

| Unit B1 | |||

| 1 | 5.43 | d | 5.5 |

| 3 | 7.42 | s | |

| 5 | 3.29 | m | |

| 6a | 4.25 | m | |

| 6b | 4.15 | m | |

| 7 | 2.95 | m | |

| 8 | 2.05 | m | |

| 9 | 2.25 | m | |

| 10 | 1.10 | d | 7.0 |

| 1' | 4.65 | d | 8.0 |

| Unit B2 | |||

| 1 | 5.52 | d | 4.0 |

| 3 | 7.39 | s | |

| 5 | 3.29 | m | |

| 6a | 4.25 | m | |

| 6b | 4.15 | m | |

| 7 | 2.95 | m | |

| 8 | 2.05 | m | |

| 9 | 2.25 | m | |

| 10 | 1.12 | d | 7.0 |

| 1' | 4.68 | d | 8.0 |

¹³C NMR Spectroscopic Data (125 MHz, CD₃OD)

| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |

| Unit A1 | Unit B1 | ||

| 1 | 98.9 | 1 | 97.5 |

| 3 | 153.2 | 3 | 152.7 |

| 4 | 113.1 | 4 | 111.9 |

| 5 | 33.1 | 5 | 38.1 |

| 6 | 135.5 | 6 | 70.1 |

| 7 | 120.6 | 7 | 48.2 |

| 8 | 44.1 | 8 | 42.5 |

| 9 | 47.5 | 9 | 52.1 |

| 10 | 14.3 | 10 | 15.1 |

| 11 | 169.4 | 11 | 168.2 |

| 1' | 100.2 | 1' | 100.5 |

| 2' | 74.9 | 2' | 75.1 |

| 3' | 78.1 | 3' | 78.2 |

| 4' | 71.8 | 4' | 71.9 |

| 5' | 77.9 | 5' | 78.0 |

| 6' | 62.9 | 6' | 63.0 |

| Unit A2 | Unit B2 | ||

| 1 | 98.5 | 1 | 97.2 |

| 3 | 151.9 | 3 | 154.1 |

| 4 | 112.5 | 4 | 111.5 |

| 5 | 33.1 | 5 | 38.1 |

| 6 | 135.4 | 6 | 70.1 |

| 7 | 119.4 | 7 | 48.2 |

| 8 | 44.1 | 8 | 42.5 |

| 9 | 47.5 | 9 | 52.1 |

| 10 | 14.2 | 10 | 15.3 |

| 11 | 169.4 | 11 | 168.2 |

| 1' | 100.8 | 1' | 100.7 |

| 2' | 75.2 | 2' | 75.3 |

| 3' | 78.3 | 3' | 78.4 |

| 4' | 72.0 | 4' | 72.1 |

| 5' | 78.1 | 5' | 78.2 |

| 6' | 63.1 | 6' | 63.2 |

Experimental Protocols

The following is a summary of the experimental procedures used to obtain the spectroscopic data for this compound.

Isolation and Purification: The air-dried roots of Dipsacus asper were extracted with 95% ethanol. The resulting extract was then partitioned between water and n-butanol. The n-butanol soluble fraction was subjected to column chromatography on macroporous resin (D101) and eluted with a gradient of ethanol in water. Further purification was achieved through repeated column chromatography on Sephadex LH-20 and RP-18, followed by preparative HPLC to yield pure this compound.

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the solvent peak of CD₃OD (δH 3.31, δC 49.0).

-

Mass Spectrometry: High-resolution electrospray ionization mass spectra (HR-ESI-MS) were obtained on a Bruker APEX II FT-ICR mass spectrometer.

Workflow for Natural Product Characterization

The logical flow for the isolation and structural elucidation of a novel natural product like this compound can be visualized as follows.

References

In Silico Prediction of Dipsanoside A Targets: A Technical Guide for Drug Discovery Professionals

Abstract

Dipsanoside A, a tetrairidoid glucoside isolated from Dipsacus asper, has garnered interest for its potential therapeutic applications rooted in traditional medicine. This technical guide provides a comprehensive framework for the in silico prediction and subsequent experimental validation of its molecular targets. We outline a multi-faceted computational approach, integrating ligand-based and structure-based methods to generate a high-confidence list of putative protein targets. Furthermore, this guide details standardized experimental protocols for the validation of these predicted interactions and contextualizes the potential mechanism of action of this compound through its modulation of key signaling pathways. This document is intended to serve as a resource for researchers and scientists engaged in natural product-based drug discovery and development.

Introduction to this compound

This compound is a complex natural product derived from the plant Dipsacus asper, a staple in traditional Chinese medicine known for its use in treating bone and joint disorders, as well as for its anti-inflammatory properties. The genus Dipsacus has been reported to possess a wide array of biological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects. These activities are largely attributed to its rich phytochemical composition, which includes iridoid glycosides like this compound. The complex structure of this compound suggests the possibility of specific interactions with multiple protein targets, making it a promising candidate for drug development. Identifying these targets is a critical step in elucidating its mechanism of action and advancing its therapeutic potential.

In Silico Target Prediction Methodology

The identification of molecular targets for natural products like this compound can be accelerated through a variety of computational techniques. An integrated workflow that combines multiple in silico methods is recommended to enhance the accuracy of predictions.

Ligand-Based Approaches

Ligand-based methods utilize the chemical structure of this compound to infer potential targets by comparing it to databases of known ligands with established biological activities.

-

Chemical Similarity Searching: This method involves screening large compound databases (e.g., PubChem, ChEMBL) to identify molecules with structural similarity to this compound. The known targets of these similar compounds are then considered as potential targets for this compound.

-

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model can be generated based on the structure of this compound and used to screen 3D databases of protein structures to identify those with complementary binding sites.

Structure-Based Approaches

Structure-based methods rely on the three-dimensional structures of proteins to predict potential binding interactions with this compound.

-

Reverse Docking: In this approach, the structure of this compound is docked against a large library of protein binding sites. The proteins are then ranked based on the predicted binding affinity (docking score), with higher-ranking proteins considered more likely targets.

-

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to simulate the dynamic behavior of the this compound-protein complex over time. This provides insights into the stability of the interaction and can help refine the binding mode.

Machine Learning and AI-Based Methods

Modern approaches leverage machine learning and artificial intelligence to predict drug-target interactions based on large datasets of known interactions and molecular properties. These models can learn complex patterns and relationships that are not easily discernible through traditional methods.

A consensus approach, where a potential target is predicted by multiple independent methods, significantly increases the confidence in the prediction.

Hypothetical Predicted Targets of this compound

Based on the known anti-inflammatory and neuroprotective activities of Dipsacus species, a hypothetical in silico screening campaign for this compound might predict interactions with key proteins in inflammatory and neuronal signaling pathways. The following table summarizes potential targets and their predicted binding affinities.

| Target Protein | Pathway | Prediction Method | Docking Score (kcal/mol) | Predicted Kd (µM) |

| IKKβ | NF-κB | Reverse Docking, ML | -9.8 | 1.5 |

| p38 MAPK | MAPK | Reverse Docking, Pharmacophore | -9.2 | 3.2 |

| COX-2 | Inflammation | Similarity Search, Docking | -8.7 | 5.8 |

| GSK-3β | Wnt/β-catenin | Reverse Docking, ML | -9.5 | 2.1 |

| BACE1 | Amyloid Precursor Protein Processing | Pharmacophore, Docking | -8.9 | 4.5 |

Experimental Protocols for Target Validation

The validation of predicted protein-ligand interactions is a crucial step in target identification. The following are detailed protocols for three widely used biophysical and cell-based assays.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.

Protocol:

-

Immobilization of Target Protein:

-

Equilibrate the sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject the purified target protein (10-50 µg/mL in 10 mM sodium acetate, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached.

-

Deactivate the remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 injection.

-

-

Binding Analysis:

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the immobilized target protein surface, typically for 60-180 seconds.

-

Allow for dissociation in running buffer for 120-600 seconds.

-

Regenerate the sensor surface with a short pulse of a regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5), if necessary.

-

-

Data Analysis:

-

Subtract the reference surface signal from the active surface signal.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).

Protocol:

-

Sample Preparation:

-

Dialyze the purified target protein and dissolve this compound in the same buffer to minimize heats of dilution.

-

Degas both the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the target protein (typically 5-50 µM) into the sample cell.

-

Load this compound (typically 10-20 times the protein concentration) into the injection syringe.

-

Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein solution at a constant temperature.

-

-

Data Analysis:

-

Integrate the heat change for each injection.

-

Plot the integrated heat data against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine Ka, ΔH, and n.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

Protocol:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-